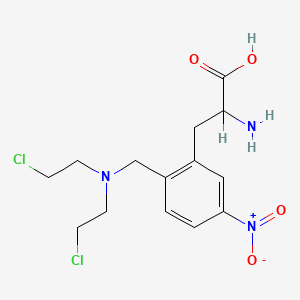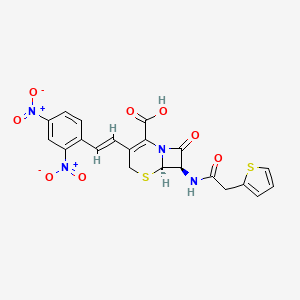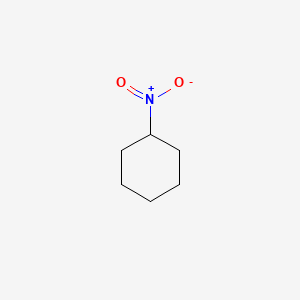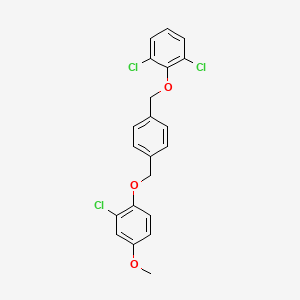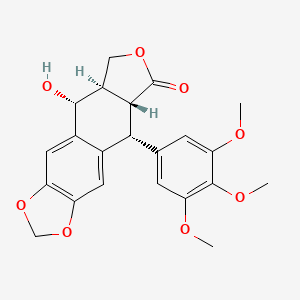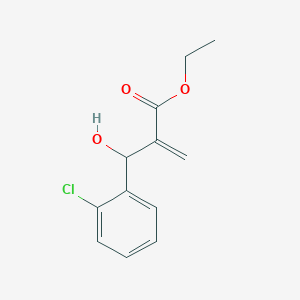
Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate
Vue d'ensemble
Description
Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate is a chemical compound with the molecular formula C12H13ClO3 . It has an average mass of 240.683 Da and a monoisotopic mass of 240.055328 Da . This compound is used in scientific research and exhibits high complexity due to its intricate structure.
Molecular Structure Analysis
The molecular structure of Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate consists of 12 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The compound has a complex structure, which contributes to its diverse applications in areas such as drug synthesis and material science.Physical And Chemical Properties Analysis
Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate has a density of 1.2±0.1 g/cm3, a boiling point of 362.9±42.0 °C at 760 mmHg, and a flash point of 173.3±27.9 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . Its ACD/LogP is 3.49 .Applications De Recherche Scientifique
Polymeric Protecting Groups
Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate has been explored for its potential in creating novel polymeric protecting groups. Gormanns and Ritter (1994) synthesized a monomer using a similar compound and demonstrated its application in homo- and copolymerization processes. Their work highlights the versatility of this compound in creating polymeric amino protecting groups, which are crucial in various synthetic chemistry applications (Gormanns & Ritter, 1994).
Applications in Leather Industry
The compound has been used to synthesize polymers with applications in the leather industry. Thamizharasi et al. (1999) conducted a study where they synthesized copolymers of 4-Chlorophenyl acrylate with methyl acrylate. These polymers exhibited improved thermal properties and were applied as coating materials in the leather industry, demonstrating the compound's practical applications in industrial processes (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).
Thermal Stabilization of Polymers
Yachigo et al. (1993) studied the use of a related phenolic acrylate compound in enhancing the thermal stability of polymers. Their research showed that this type of compound could protect polymers from thermal degradation, which is essential for various industrial applications, especially where materials are subjected to high temperatures (Yachigo, Ida, Sasaki, Inoue, & Tanaka, 1993).
Drug Delivery Applications
Swamy et al. (2013) explored the application of a similar acrylate compound in creating pH-sensitive microspheres for drug delivery. Their study demonstrates the potential of Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate derivatives in pharmaceutical applications, particularly in targeted drug deliverysystems (Swamy, Prasad, Rao, & Subha, 2013).
Influence on Polymer Properties
Studies have also looked into how structural factors related to compounds like Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate influence the properties of polymers. For instance, Yachigo et al. (1993) investigated how variations in the molecular structure of phenolic acrylates affect the thermal stability and discoloration of polymers. This research is crucial for designing polymers with specific characteristics for varied applications (Yachigo, Sasaki, Ida, Inoue, Tanaka, Yoshiaki, Emiko, & Kazunori, 1993).
Synthetic Chemistry Applications
Moreover, Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate and its derivatives have been employed in various synthetic chemistry applications. For instance, Murata and Matsuda (1982) explored its use in hydrocarbonylation reactions, demonstrating its utility in complex chemical syntheses (Murata & Matsuda, 1982).
Propriétés
IUPAC Name |
ethyl 2-[(2-chlorophenyl)-hydroxymethyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-3-16-12(15)8(2)11(14)9-6-4-5-7-10(9)13/h4-7,11,14H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRPDXCMAOIUOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)C(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



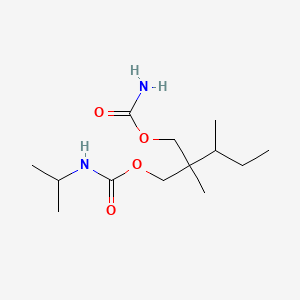
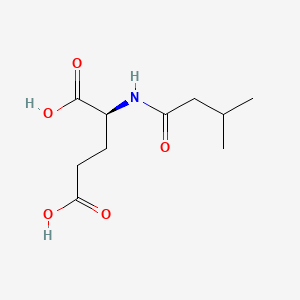
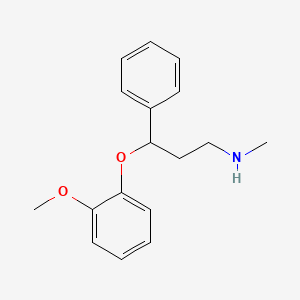
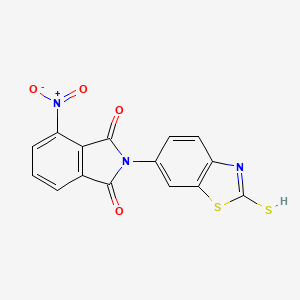
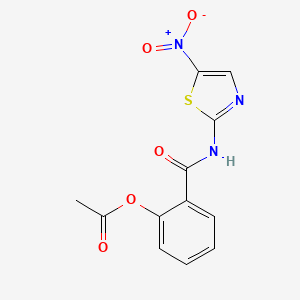
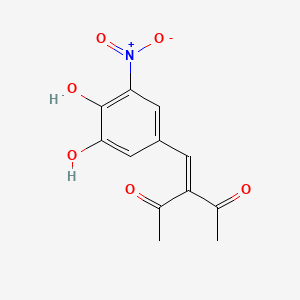
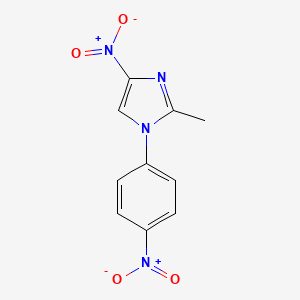
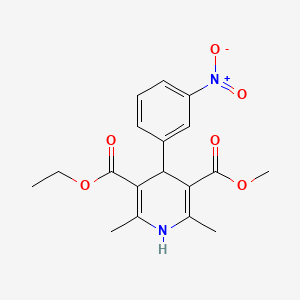
![2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid](/img/structure/B1678961.png)
